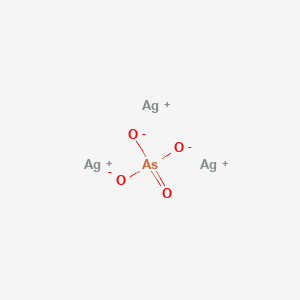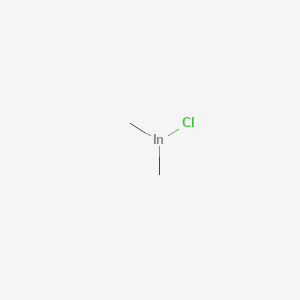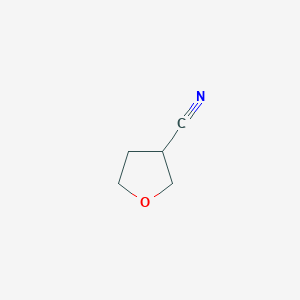
1-(2,4,5-三氯苯基)乙酮
描述
Synthesis Analysis
The synthesis of compounds related to 1-(2,4,5-Trichlorophenyl)ethan-1-one often involves complex reactions and methodologies. For instance, the facile synthesis of enantiomerically pure derivatives starting from specific phenyl compounds has been developed, highlighting the scalability and ability to produce high-purity compounds (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of the compound. Studies have utilized X-ray diffraction and computational methods to elucidate the structure, including vibrational spectra and HOMO-LUMO analysis, providing insights into the compound's stability and electronic properties (Shana Parveen S et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4,5-Trichlorophenyl)ethan-1-one can lead to various products, dependent on the reactants and conditions used. The compound's reactivity has been studied in the context of synthesizing new materials, such as paramagnetic glassy molecular materials, demonstrating its versatility (Castellanos et al., 2008).
Physical Properties Analysis
The physical properties of 1-(2,4,5-Trichlorophenyl)ethan-1-one, such as its crystalline structure and melting points, are essential for its application in material science and other fields. Investigations into related compounds have provided valuable data on their crystal engineering and hydrogen-bonding networks, contributing to our understanding of their stability and physical behavior (Ferguson et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of 1-(2,4,5-Trichlorophenyl)ethan-1-one in various domains. Research on halogen bonding and structural characterization has shed light on the compound's behavior in solid-state arrangements, enhancing its potential utility (Hassanain et al., 2023).
科学研究应用
排毒和降解过程研究已经证明了有效的方法来排除像DDT和三氯酚这样的持久性污染物,它们在化学上与1-(2,4,5-三氯苯基)乙酮相关。将NaBH4和德瓦达合金结合起来应用于排除DDT和TCP,实现了显著的脱氯速率。这种方法以其高效和经济性而闻名,具有工业级应用的潜力(Ghaffar et al., 2013)。
对水资源的影响和治理方法对环境中氯苯基化合物在环境中的存在和命运进行了调查,特别关注中国南部的珠江三角洲,发现它们存在于各种环境基质中。这项研究强调了理解这些化合物的环境途径和影响的重要性(Guo et al., 2009)。此外,使用ZnO粉末从水中光催化去除三氯酚已被研究作为减少水资源中这种污染物的方法(Gaya et al., 2010)。
环境监测和分析技术在样品制备技术方面取得了进展,例如使用新离子液体的分散液相微萃取已经为水样中的杀虫剂如滴醚及其降解产物的预富集和测定开发出来。这种方法提供了简单、快速和高提取效率,证明了它在环境监测中的实用性(Li et al., 2010)。
安全和危害
The compound has several hazard statements including H302, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) should be taken .
属性
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQOJRXXODMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041335 | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)ethanone | |
CAS RN |
13061-28-4 | |
| Record name | 1-(2,4,5-Trichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13061-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M4U4I96I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)



